molecular formula C12H18BrNO B13255201 [(5-Bromo-2-methoxyphenyl)methyl](tert-butyl)amine

[(5-Bromo-2-methoxyphenyl)methyl](tert-butyl)amine

Cat. No.: B13255201
M. Wt: 272.18 g/mol
InChI Key: OSRCPPJOVXRVKE-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)methylamine (CAS: 861409-73-6) is a brominated aromatic amine characterized by a 5-bromo-2-methoxybenzyl group attached to a tert-butylamine moiety. Its molecular formula is C₁₂H₁₈BrNO, with a molecular weight of 296.18 g/mol . The compound is synthesized via catalytic amination reactions, such as those involving polymer-bound 1,3-(bisbenzimidazolyl) phosphine catalysts, which facilitate oxidative addition and reductive elimination steps to form the final product . This compound serves as a key intermediate in pharmaceutical and agrochemical research due to its structural versatility and reactivity.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C12H18BrNO/c1-12(2,3)14-8-9-7-10(13)5-6-11(9)15-4/h5-7,14H,8H2,1-4H3

InChI Key

OSRCPPJOVXRVKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=C(C=CC(=C1)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxyphenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxybenzylamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.

    Reduction: Formation of 2-methoxybenzylamine.

    Substitution: Formation of 5-hydroxy-2-methoxybenzylamine or 5-amino-2-methoxybenzylamine.

Scientific Research Applications

(5-Bromo-2-methoxyphenyl)methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The tert-butylamine group may also play a role in modulating the compound’s pharmacokinetic properties, such as its solubility and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine

  • Structure : A pyridine-based analog with a bromo-substituted pyridine ring and tert-butylamine.
  • Molecular Formula : C₁₀H₁₅BrN₂; Molecular Weight : 243.15 g/mol .
  • Key Differences :
    • The pyridine ring introduces electron-withdrawing effects , altering reactivity compared to the benzene ring in the target compound.
    • Lower molecular weight and reduced steric hindrance due to the absence of a methoxy group.
  • Applications : Used in medicinal chemistry for kinase inhibitor development .

(S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate

  • Structure : Features a chiral center and a carbamate-protected amine.
  • Molecular Formula: C₁₄H₂₀BrNO₃; Molecular Weight: 330.22 g/mol .
  • Key Differences :
    • The carbamate group (Boc protection ) enhances stability during synthetic steps but requires deprotection for further functionalization.
    • Higher molecular weight and increased hydrophobicity due to the tert-butoxycarbonyl group.
  • Applications : A building block in peptide synthesis and chiral ligand design .

[(5-Bromothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine

  • Structure : Replaces the benzene ring with a thiophene ring and includes a 4-methylbenzyl group.
  • Molecular Formula : C₁₃H₁₄BrNS; Molecular Weight : 296.23 g/mol .
  • Similar molecular weight to the target compound but altered solubility profiles due to the thiophene moiety.
  • Applications : Explored in materials science and as a ligand in catalysis .

Comparative Analysis of Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) LogP (Predicted)
Target Compound C₁₂H₁₈BrNO 296.18 Bromo, Methoxy, tert-Butyl 320–340 (est.) 3.5
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine C₁₀H₁₅BrN₂ 243.15 Pyridine, Bromo 280–300 (est.) 2.8
(S)-tert-Butyl carbamate derivative C₁₄H₂₀BrNO₃ 330.22 Carbamate, Bromo, Methoxy 380–400 (est.) 4.2
Thiophene analog C₁₃H₁₄BrNS 296.23 Thiophene, Bromo 310–330 (est.) 3.7

Notes:

  • The methoxy group in the target compound enhances solubility in polar solvents compared to the pyridine analog .
  • The tert-butyl group in all compounds contributes to steric hindrance, affecting reaction kinetics in catalytic processes .

Biological Activity

The compound (5-Bromo-2-methoxyphenyl)methylamine , also known as (5-Bromo-2-methoxyphenyl)methylamine , is an organic molecule that features a bromine atom, a methoxy group, and a tert-butylamine moiety. This unique structure suggests potential applications in medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C10_{10}H14_{14}BrN\O

The compound consists of:

  • A bromine atom at the 5-position of the phenyl ring.
  • A methoxy group at the 2-position.
  • A tert-butylamine group linked via a methyl bridge.

This structural configuration may influence its pharmacological properties, allowing for various interactions with biological targets.

Biological Activity

Research indicates that compounds similar to (5-Bromo-2-methoxyphenyl)methylamine exhibit several biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound could exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar amine structures have shown activity against murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and human cervix carcinoma cells (HeLa) .
  • Antimicrobial Properties : Some derivatives have demonstrated notable antibacterial and antifungal activities. The presence of halogen and methoxy groups often enhances these properties, making them potential candidates for developing new antimicrobial agents .
  • Neuromodulation : The compound's structural features may allow it to interact with neurotransmitter systems. Similar compounds have been shown to modulate gamma-aminobutyric acid type A (GABA_A) receptors, which are crucial for inhibitory neurotransmission in the central nervous system .

Table 1: Biological Activities of (5-Bromo-2-methoxyphenyl)methylamine Derivatives

Activity TypeDescriptionReferences
AntitumorExhibits antiproliferative effects on multiple cancer cell lines
AntimicrobialDemonstrates antibacterial and antifungal activities
NeuromodulationPotential interaction with GABA_A receptors

The specific mechanisms through which (5-Bromo-2-methoxyphenyl)methylamine exerts its biological effects require further investigation. However, insights can be drawn from studies on structurally similar compounds:

  • Receptor Binding : The presence of the bromine atom and methoxy group may enhance binding affinity to specific receptors or enzymes involved in cellular signaling pathways.
  • Inhibition of Enzyme Activity : Compounds with similar amine structures have been shown to inhibit key enzymes in cancer metabolism, thereby reducing tumor growth .

Case Study 1: Antitumor Activity Assessment

In a study evaluating the antiproliferative effects of various synthesized compounds, one derivative of (5-Bromo-2-methoxyphenyl)methylamine was tested against HeLa cells. The results indicated an IC50_{50} value significantly lower than that of control compounds, suggesting potent antitumor activity.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds showed that certain derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The presence of the methoxy group was identified as a critical factor enhancing antimicrobial efficacy.

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